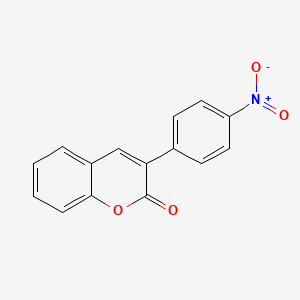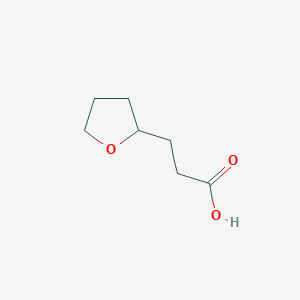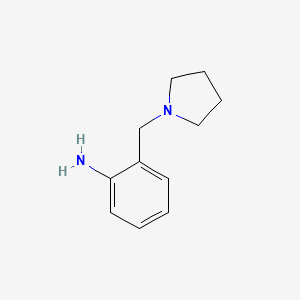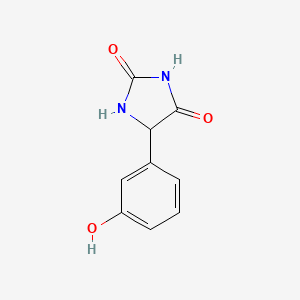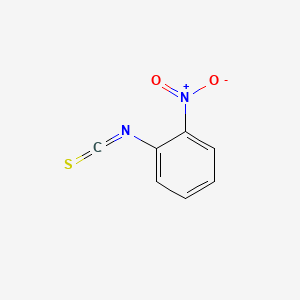
2-Bromo-5-fluoropiridin-4-amina
Descripción general
Descripción
2-Bromo-5-fluoropyridin-4-amine is an organic compound with the molecular formula C5H4BrFN2. It is a derivative of pyridine, characterized by the presence of bromine and fluorine atoms at the 2nd and 5th positions, respectively, and an amine group at the 4th position. This compound is notable for its high chemical reactivity and is commonly used as an intermediate in organic synthesis .
Aplicaciones Científicas De Investigación
2-Bromo-5-fluoropyridin-4-amine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: Used in the modification of biologically active molecules for drug development.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
The pyridine unit is common in biologically active molecules, making this compound often used in the modification and derivatization reactions of drug molecules and biologically active molecules .
Mode of Action
The bromine unit in the structure can be converted into an aryl group through a Suzuki coupling reaction or into a boron unit through a boronization reaction, after which a series of boron transformations can be carried out . The amino group on the pyridine ring is often used to form amide bonds to connect the pyridine molecule to drug molecules and biologically active molecules .
Biochemical Pathways
It’s known that the compound can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents such as ethyl acetate, dichloromethane, and dimethyl sulfoxide, but is almost insoluble in water . This could potentially impact its bioavailability.
Result of Action
Given its use in the modification and derivatization reactions of drug molecules and biologically active molecules , it can be inferred that the compound plays a crucial role in the synthesis of various biologically active compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoropyridin-4-amine. For instance, it’s known that the compound should be stored in a dark place under an inert atmosphere at 4°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoropyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method starts with 2-bromo-4-nitropyridine, which undergoes a reduction reaction to convert the nitro group to an amine group. This reduction can be achieved using various reducing agents such as iron powder and acetic acid or magnesium powder and titanium tetrachloride .
Industrial Production Methods: Industrial production of 2-Bromo-5-fluoropyridin-4-amine often involves large-scale halogenation and reduction processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-fluoropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through reactions such as Suzuki coupling and Buchwald-Hartwig amination.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding pyridine N-oxides.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids.
Buchwald-Hartwig Amination: Utilizes palladium catalysts and amines.
Reduction: Employs reducing agents like iron powder and acetic acid.
Major Products:
Substitution Products: Various substituted pyridines.
Reduction Products: Different amine derivatives.
Oxidation Products: Pyridine N-oxides.
Comparación Con Compuestos Similares
- 2-Bromo-4-fluoropyridine
- 5-Bromo-4-fluoropyridin-2-amine
- 2-Amino-3-bromo-5-fluoropyridine
Uniqueness: 2-Bromo-5-fluoropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of specialized organic molecules and pharmaceutical intermediates .
Propiedades
IUPAC Name |
2-bromo-5-fluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBXRKVNILPDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355748 | |
| Record name | 2-bromo-5-fluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887570-94-7 | |
| Record name | 2-bromo-5-fluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-fluoropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








